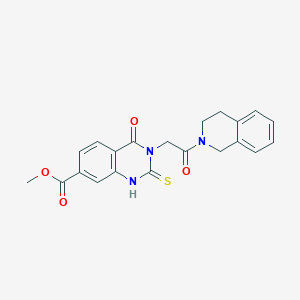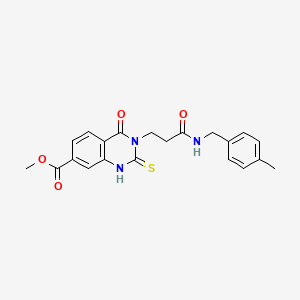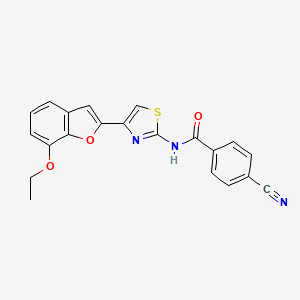
4-cyano-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-cyano-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a benzamide group, a thiazole ring, and a benzofuran ring . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions . For example, benzamide derivatives can be synthesized through the direct condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the benzamide, thiazole, and benzofuran rings suggests that the compound may have a planar structure. The cyano group may introduce some polarity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is susceptible to nucleophilic attack, and the benzamide group can participate in acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano and benzamide groups could increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
- Novel compounds with structures similar to 4-cyano-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide have been synthesized and characterized, contributing to the understanding of their properties and potential applications (Vellaiswamy & Ramaswamy, 2017).
- Research in the field of heterocyclic synthesis has led to the development of new compounds with similar structures, exploring their reactivity and potential uses (Mohareb et al., 2004).
Anticancer Activity
- Some compounds closely related to this compound have been studied for their anticancer activities, specifically targeting human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Sensor Development
- Derivatives of similar compounds have been synthesized and shown to be effective sensors for detecting cyanide in aqueous media, demonstrating significant potential in environmental monitoring and safety applications (Elsafy et al., 2018).
Antimicrobial Applications
- Novel dye precursors based on similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting their potential in medical and textile industries (Shams et al., 2011).
Fluorescence Properties
- Some related compounds have been analyzed for their fluorescence properties, which could be useful in the development of new fluorescent materials for various applications (Vellaiswamy & Ramaswamy, 2017).
Future Directions
properties
IUPAC Name |
4-cyano-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-2-26-17-5-3-4-15-10-18(27-19(15)17)16-12-28-21(23-16)24-20(25)14-8-6-13(11-22)7-9-14/h3-10,12H,2H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORYHSYBMOCATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


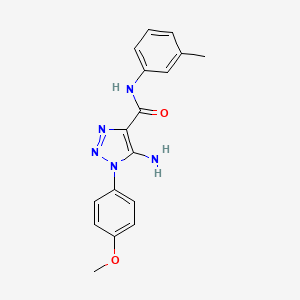
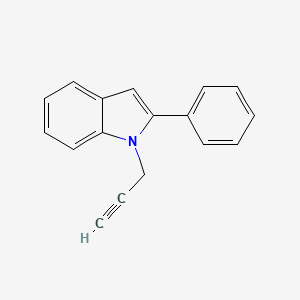


![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)
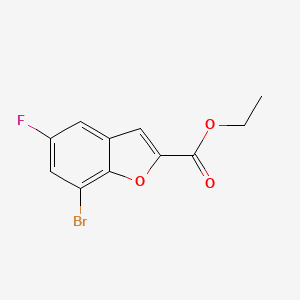
![2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2962445.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2962446.png)
![ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate](/img/structure/B2962447.png)
![5-nitro-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2962448.png)
